REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:11]=[C:12]([CH2:16]O)[CH:13]=[CH:14][CH:15]=2)=[N:7][CH:8]=1.S(Cl)([Cl:22])=O>ClCCl>[Cl:22][CH2:16][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:8][N:7]=1
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Name
|
|
Quantity
|
281 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)OC=1C=C(C=CC1)CO)(F)F
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Name
|
|
Quantity
|
136.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A few minutes into the addition
|
Type
|
CUSTOM
|
Details
|
a white substance separated
|
Type
|
CUSTOM
|
Details
|
this went into solution several minutes
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to near dryness (357 g)
|
Type
|
ADDITION
|
Details
|
200 mL of toluene was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the solution was again concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
200 mL of toluene was added
|
Type
|
FILTRATION
|
Details
|
some solid (˜8 g) was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to ˜390 g of dark yellow liquid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |